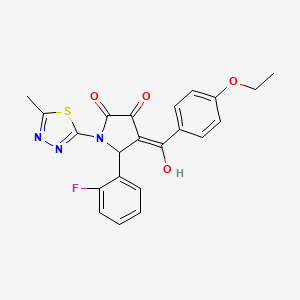

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC10594782

Molecular Formula: C22H18FN3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18FN3O4S |

|---|---|

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C22H18FN3O4S/c1-3-30-14-10-8-13(9-11-14)19(27)17-18(15-6-4-5-7-16(15)23)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+ |

| Standard InChI Key | VMIBLMZAMAXTJF-HTXNQAPBSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |

| SMILES | CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |

Introduction

Structural and Chemical Properties

The compound is a polycyclic molecule featuring a pyrrol-2-one core substituted with ethoxybenzoyl, fluorophenyl, hydroxy, and 5-methyl-1,3,4-thiadiazol-2-yl groups. Its IUPAC name, (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione, reflects its stereoelectronic configuration, including an E-geometry at the C4 position . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 439.5 g/mol | |

| CAS Number | 369403-87-2 | |

| SMILES | CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O | |

| InChIKey | VMIBLMZAMAXTJF-HTXNQAPBSA-N |

The presence of a 1,3,4-thiadiazole ring introduces sulfur and nitrogen heteroatoms, enhancing potential bioactivity, while the ethoxybenzoyl group contributes to lipophilicity.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the condensation of 4-ethoxybenzoyl chloride with a fluorophenyl-substituted pyrrolidine precursor. Key steps include:

-

Reflux in Ethanol or DMF: Solvents like ethanol or dimethylformamide (DMF) facilitate nucleophilic acyl substitution and cyclization.

-

Catalytic Acid Conditions: p-Toluenesulfonic acid () promotes dehydration and ring closure.

-

Thiadiazole Incorporation: The 5-methyl-1,3,4-thiadiazol-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and stereochemistry. The hydroxy group at C3 appears as a broad singlet (~δ 5.5 ppm).

-

Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at 439.5 ([M+H]).

-

X-ray Crystallography: Limited data exist, but analogous compounds show planar pyrrol-2-one rings with dihedral angles <10° between adjacent substituents.

| Supplier | Purity | Packaging |

|---|---|---|

| Merck KGaA | >98% | 5 mg, 10 mg |

Research Gaps and Future Directions

-

Mechanistic Studies: No in vitro or in vivo data are publicly available. Priority should be given to kinase inhibition assays and proteasome engagement studies .

-

Structural Optimization: Modifying the ethoxy group to methoxy or cyclopropoxy could improve metabolic stability.

-

Scale-Up Synthesis: Current methods are lab-scale; flow chemistry or microwave-assisted synthesis may enhance yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume